molecular formula C11H9NO3 B15314636 3-(4-Acetamidophenyl)prop-2-ynoic acid CAS No. 103974-04-5

3-(4-Acetamidophenyl)prop-2-ynoic acid

Cat. No.: B15314636
CAS No.: 103974-04-5
M. Wt: 203.19 g/mol
InChI Key: OOKDVIRNOUPNFD-UHFFFAOYSA-N
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Description

3-(4-Acetamidophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of propiolic acid and features an acetamido group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetamidophenyl)prop-2-ynoic acid typically involves the reaction of 4-acetamidophenylacetylene with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetamidophenyl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

3-(4-Acetamidophenyl)prop-2-ynoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetamidophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the propynoic acid moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the phenyl and acetamido groups.

    4-Acetamidobenzoic acid: Contains the acetamido group and phenyl ring but lacks the propynoic acid moiety.

    Phenylpropiolic acid: Similar structure but without the acetamido group.

Uniqueness

3-(4-Acetamidophenyl)prop-2-ynoic acid is unique due to the combination of its acetamido group, phenyl ring, and propynoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

103974-04-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(4-acetamidophenyl)prop-2-ynoic acid

InChI

InChI=1S/C11H9NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,1H3,(H,12,13)(H,14,15)

InChI Key

OOKDVIRNOUPNFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#CC(=O)O

Origin of Product

United States

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